molecular formula C12H18BrN B13252315 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine

1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13252315
M. Wt: 256.18 g/mol
InChI Key: BMTSNVTZZDHDAA-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrN/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3

InChI Key

BMTSNVTZZDHDAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)(C)C)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the bromination of 3-methylphenyl compounds followed by amination. One common method includes the reaction of 4-bromo-3-methylbenzaldehyde with methyl magnesium bromide in tetrahydrofuran, followed by the addition of ammonium chloride to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine
  • CAS Number : 1391298-84-2
  • Molecular Formula : C₁₂H₁₈BrN
  • Molecular Weight : 256.18 g/mol
  • Purity : ≥97% (as per commercial specifications)

Structural Features :

  • A tertiary amine with a 2,2-dimethylpropyl (neopentyl) backbone.
  • Substituted phenyl ring with bromo (Br) at the para position and methyl (CH₃) at the meta position.

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound is part of a broader class of 2,2-dimethylpropan-1-amine derivatives. Key structural differences among analogues include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine 4-Br, 3-CH₃ C₁₂H₁₈BrN 256.18 Bromo-methyl combination; tertiary amine
(R)-1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine 3-Cl C₁₁H₁₆ClN 197.71 Chiral center (92% ee); synthesized via LiAlH₄ reduction
1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine 4-F C₁₁H₁₆FN 181.25 Electron-withdrawing fluorine; lower molecular weight
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine 3-Br, 5-F C₁₀H₁₃BrFN 246.12 Secondary amine; dual halogen substitution
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine 3-F, 4-CH₃; additional phenyl group C₁₆H₁₈FN 243.32 Extended alkyl chain; potential for enhanced lipophilicity

Key Observations :

  • Halogen Effects : Bromine (Br) increases molecular weight and may enhance electrophilic reactivity compared to chlorine (Cl) or fluorine (F).
  • Substituent Position : Meta-substituted derivatives (e.g., 3-Cl, 3-Br) may exhibit steric hindrance or altered electronic properties compared to para-substituted analogues.
  • Amine Type : Secondary amines (e.g., 2-methylpropan-2-amine in ) differ in hydrogen-bonding capacity and solubility compared to tertiary amines.

Key Observations :

  • Yields for thiourea derivatives (e.g., ) are lower (~54%) due to multi-step synthesis, whereas simpler amines (e.g., ) achieve higher yields (~85%).
  • Commercial availability of the target compound suggests scalable industrial processes .

Biological Activity

1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine, also known as (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine, is a chiral amine compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C12H18BrN
  • Molecular Weight : Approximately 256.18 g/mol
  • Structure : The compound features a bromine atom and a methyl group attached to the phenyl ring, contributing to its unique biological activity.

The biological activity of 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an electrophile, reacting with nucleophilic sites on biological molecules, which can lead to the modulation of enzyme activity or disruption of cellular processes. This interaction is crucial for understanding its pharmacological effects and therapeutic potential.

Anticancer Activity

Research indicates that 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine may exhibit significant anticancer properties. Preliminary studies suggest that it interacts with specific cancer cell lines, leading to apoptosis and cell cycle arrest. For example:

  • Cell Lines Tested : A549 (lung adenocarcinoma) and HeLa (cervical cancer).
  • IC50 Values : Studies have reported IC50 values indicating effectiveness against these cell lines, although specific data for this compound is still limited .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown activity against various pathogens, suggesting potential applications in treating infections:

  • Pathogens Tested : E. coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising antimicrobial effects .

Study 1: Anticancer Effects

A study explored the effects of 1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine on A549 cells. The results indicated that the compound induced significant apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest a mechanism involving mitochondrial pathways leading to cell death .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of similar structures were tested against Staphylococcus aureus. The results showed that compounds with similar brominated structures exhibited MIC values as low as 62.5 µg/mL against resistant strains, highlighting the potential of this class of compounds in combating antibiotic resistance .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
3-(3-Bromo-5-methylphenyl)-2,2-dimethylpropan-1-amineC12H18BrNDifferent substitution pattern on the phenyl ring
(S)-1-(4-Chloro-3-methylphenyl)-2,2-dimethylpropan-1-amineC12H18ClNChlorine instead of bromine at para position
(S)-1-(4-Iodo-3-methylphenyl)-2,2-dimethylpropan-1-amineC12H18INIodine substitution affecting reactivity

This comparison illustrates how variations in halogen substitution can influence the biological activity of related compounds.

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